Cas no 1518892-16-4 (2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid)

2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid is a pyrazole-derived carboxylic acid compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,3-dimethylpyrazole moiety linked to a butanoic acid chain, offering versatility as an intermediate in synthetic chemistry. The compound's distinct substitution pattern enhances stability and reactivity, making it suitable for further functionalization. Its well-defined molecular framework is advantageous for designing bioactive molecules, particularly in developing enzyme inhibitors or receptor modulators. The presence of both acidic and heterocyclic functionalities allows for diverse derivatization pathways, supporting its use in medicinal chemistry and material science applications. Proper handling and storage under inert conditions are recommended to maintain purity.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid structure
1518892-16-4 structure
Product Name:2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid
CAS No:1518892-16-4
MF:C9H14N2O2
MW:182.219662189484
CID:5703843
PubChem ID:82601314
Update Time:2025-06-14

2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1518892-16-4
    • EN300-1138652
    • 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid
    • 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoicacid
    • 1H-Pyrazole-4-acetic acid, α-ethyl-1,3-dimethyl-
    • Inchi: 1S/C9H14N2O2/c1-4-7(9(12)13)8-5-11(3)10-6(8)2/h5,7H,4H2,1-3H3,(H,12,13)
    • InChI Key: WTQKXXVIWKZBHS-UHFFFAOYSA-N
    • SMILES: OC(C(CC)C1=CN(C)N=C1C)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 320.2±27.0 °C(Predicted)
  • pka: 4.23±0.22(Predicted)

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Additional information on 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid

Recent Advances in the Study of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 1518892-16-4)

2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 1518892-16-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct applications in drug discovery. This research brief synthesizes the latest findings on this compound, highlighting its structural characteristics, synthetic pathways, and emerging therapeutic applications.

The compound's unique structure, featuring a pyrazole ring substituted with a butanoic acid side chain, makes it a versatile scaffold for the development of novel therapeutics. Recent research has focused on its use in the synthesis of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of selective COX-2 inhibitors, which exhibit potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs.

In addition to its role in anti-inflammatory drug development, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid has shown promise in oncology research. A recent preclinical study investigated its derivatives as potential inhibitors of protein kinases involved in cancer cell proliferation. The study, conducted by a team at the University of Cambridge, reported that certain derivatives of this compound exhibited nanomolar inhibitory activity against specific kinase targets, suggesting its potential as a lead compound for anticancer drug development.

The synthetic accessibility of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving high yield and purity while minimizing environmental impact through green chemistry principles. This advancement is particularly significant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale pharmacological studies.

Pharmacokinetic studies of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid derivatives have revealed favorable drug-like properties, including good oral bioavailability and metabolic stability. These characteristics, combined with the compound's structural flexibility for medicinal chemistry optimization, position it as a valuable scaffold in drug discovery pipelines. Current research efforts are exploring its potential in addressing unmet medical needs in areas such as neurodegenerative diseases and metabolic disorders.

As research on 2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid continues to evolve, its applications appear to be expanding beyond initial expectations. The compound's unique combination of synthetic accessibility, structural versatility, and promising biological activity makes it a compelling subject for ongoing investigation in chemical biology and pharmaceutical development.

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